Guanosine Hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

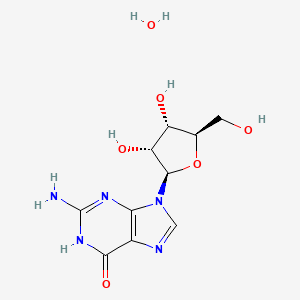

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHNAJLCEKPFHB-GWTDSMLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901952 | |

| Record name | Guanosine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143525-19-2 | |

| Record name | Guanosine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Guanosine hydrate" chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine, a purine nucleoside composed of guanine attached to a ribose ring, is a fundamental building block of nucleic acids and plays a pivotal role in various metabolic and signaling processes. When crystallized from aqueous solutions, it often incorporates water molecules into its crystal lattice, forming guanosine hydrate. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a review of its involvement in key signaling pathways, making it a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its core chemical and physical characteristics are summarized in the tables below, providing a consolidated reference for laboratory use.

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃N₅O₅·xH₂O | [1] |

| Molecular Weight (Anhydrous) | 283.24 g/mol | [1] |

| Appearance | White or almost white crystalline powder | [1] |

| Melting Point | ~250 °C (decomposes) | [1] |

Solubility

| Solvent | Solubility | Reference(s) |

| Cold Water | Insoluble/Slightly soluble | [1][2] |

| Warm/Boiling Water | Soluble | [1][2] |

| Dilute Mineral Acids | Soluble | [2] |

| Hot Acetic Acid | Soluble | [2] |

| Dilute Alkali | Soluble | [1] |

| Ethanol | Insoluble | [3] |

| Diethyl Ether | Insoluble | [3] |

| Chloroform | Insoluble | [3] |

| Benzene | Insoluble | [3] |

| DMSO | ~30 mg/mL | [4] |

Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| UV-Vis (in H₂O) | λmax: 254 nm | [4] |

| ¹H NMR (in D₂O) | Chemical shifts are observable for the protons on the ribose and guanine moieties. | [5] |

| IR Spectroscopy | Characteristic peaks for N-H, O-H, C=O, and C=N functional groups. | [6] |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and characterization of this compound, drawing from established laboratory practices.

Synthesis and Crystallization

Objective: To synthesize and crystallize this compound. While a direct, one-pot synthesis of this compound is not commonly detailed, the following protocol outlines a standard method for its crystallization from a commercially available anhydrous or crude guanosine.

Materials:

-

Guanosine (anhydrous or crude)

-

Deionized water

-

Heating plate with magnetic stirrer

-

Beakers and flasks

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Protocol:

-

Dissolution: In a beaker, add a measured amount of guanosine to deionized water. Heat the mixture on a hot plate with continuous stirring to facilitate dissolution. Guanosine is more soluble in hot water.[2]

-

Saturation: Continue adding guanosine to the hot water until a saturated solution is achieved (i.e., no more solid dissolves).

-

Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Transfer the hot, saturated solution to a clean crystallization dish. Allow the solution to cool slowly to room temperature. Covering the dish and leaving it undisturbed will promote the formation of larger, well-defined crystals.

-

Isolation: Once crystallization is complete, isolate the this compound crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Drying: Allow the crystals to air-dry or dry them in a desiccator at room temperature. Avoid excessive heating, as this can lead to the loss of hydration water.[7]

Characterization Methods

Objective: To determine the crystal structure and phase purity of this compound.

Protocol:

-

Crystal Mounting: A single, well-formed crystal of this compound is carefully mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated. Data is typically collected at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software to determine the atomic positions, bond lengths, and bond angles. For guanosine dihydrate, the space group has been reported as P2₁.[8]

Objective: To confirm the molecular structure of guanosine in solution.

Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O), in an NMR tube.

-

Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire the ¹H NMR spectrum. Typical parameters include a specific pulse sequence, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of the guanosine molecule.

Objective: To identify the functional groups present in this compound.

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry potassium bromide (KBr). Alternatively, attenuated total reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Place the sample in an IR spectrometer and record the spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups such as N-H, O-H, C=O, and C=N bonds.[6]

Objective: To determine the maximum absorbance wavelength of this compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as deionized water.

-

Data Acquisition: Record the UV-Vis spectrum of the solution using a spectrophotometer over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax), which is a characteristic property of the molecule. For guanosine, the λmax is typically around 254 nm.[4]

Signaling Pathways

Guanosine has been identified as a significant neuromodulator with neuroprotective properties.[9][10] Its biological effects are mediated through the activation of several intracellular signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways.[9][11]

Guanosine-Mediated Neuroprotective Signaling

The following diagram illustrates the key signaling cascades initiated by guanosine that contribute to its neuroprotective effects, including the reduction of oxidative stress and inflammation.

Caption: Guanosine-mediated neuroprotective signaling pathways.

Experimental Workflow for Characterization

The logical flow for the comprehensive characterization of a newly synthesized batch of this compound is depicted in the diagram below.

Caption: Experimental workflow for this compound characterization.

Conclusion

This technical guide provides a thorough overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis, crystallization, and characterization. The elucidation of its involvement in crucial neuroprotective signaling pathways underscores its importance in ongoing research and drug development. The structured presentation of data and methodologies aims to facilitate the work of researchers and scientists in advancing our understanding and application of this vital biomolecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tackling a Curious Case: Generation of Charge-Tagged Guanosine Radicals by Gas-Phase Electron Transfer and Their Characterization by UV-Vis Photodissociation Action Spectroscopy and Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guanosine and its role in neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Role of Guanosine and its Hydrated Form

Introduction: The Versatility of Guanosine

Guanosine (Guo), a purine nucleoside, is a fundamental building block for vital intracellular processes, including the synthesis of nucleic acids (DNA and RNA), energy metabolism through guanosine triphosphate (GTP), and signal transduction via G-proteins.[1][2][3][4] Comprising a guanine base linked to a ribose sugar, guanosine can be phosphorylated to form guanosine monophosphate (GMP), diphosphate (GDP), and triphosphate (GTP), each playing critical roles in cellular biochemistry.[2] Beyond these canonical intracellular functions, extracellular guanosine has emerged as a significant neuromodulator in the central nervous system (CNS), mediating cellular growth, differentiation, and survival.[1][3] This guide explores the multifaceted biological roles of guanosine and its hydrated form, its signaling pathways, its relevance in disease, and its potential in drug development.

Physical and Chemical Properties: Guanosine is a white, crystalline powder with a mild saline taste.[2] It is slightly soluble in water and insoluble in ethanol and ether.[2] The hydrated form, guanosine dihydrate, has been structurally characterized, revealing hydrogen bonding between purine bases that form stacked ribbons.[5]

Core Biological Functions of Guanosine

Guanosine's biological significance spans from being a fundamental component of genetic material to acting as a signaling molecule in the extracellular space.

Intracellular Roles

-

Nucleic Acid Synthesis: Guanosine is a precursor for the synthesis of GMP, which is then used as a monomer in the formation of RNA.[6] Its deoxy form, deoxyguanosine, is a building block for DNA.

-

Energy Metabolism and Signal Transduction: As GTP, it serves as an energy source, particularly in protein synthesis and gluconeogenesis.[4] GTP is also essential for the function of G-proteins, which are crucial transducers in numerous signaling pathways, coupling transmembrane receptors to intracellular effectors.[7][8]

-

RNA Splicing: Guanosine is required for self-splicing reactions in certain introns, where it initiates the cleavage and ligation process to form mature mRNA.[2]

Extracellular Roles: A Potent Neuromodulator

Extracellular guanosine, primarily originating from the breakdown of released guanine nucleotides by ecto-nucleotidases, acts as a key signaling molecule in the CNS.[9][10][11] It is not dependent on nucleoside transporters to exert its effects, suggesting it interacts with membrane targets.[1][12]

-

Neuroprotection and Neurotrophic Effects: Guanosine demonstrates significant neuroprotective properties in various models of neurological disorders, including Alzheimer's, Parkinson's, and ischemic stroke.[1][3][9] It mitigates neuroinflammation, oxidative stress, and excitotoxicity.[9][10] Guanosine also promotes the proliferation and differentiation of neuronal and glial cells and stimulates the release of trophic factors like Nerve Growth Factor (NGF).[9]

-

Modulation of Glutamatergic System: A primary mechanism of guanosine's action is the modulation of the glutamatergic system, the main excitatory system in the brain.[7] It helps regulate glutamate uptake by astrocytes, preventing the excitotoxicity that occurs when glutamate concentrations are excessively high.[9][10]

-

Behavioral Effects: In rodent models, guanosine has been shown to have anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects.[1][3]

Guanosine Signaling Pathways

Guanosine exerts its extracellular effects by activating several key intracellular signaling pathways, often through a complex interplay with other receptor systems. While a specific, dedicated guanosine receptor is yet to be definitively identified, its actions are known to be mediated through the activation of pathways like PI3K/Akt and MAPK/ERK and through interaction with adenosine receptors.[1][9][11]

PI3K/Akt and MAPK/ERK Pathways

The activation of the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are central to many of guanosine's protective and trophic effects.[1][9] These pathways are involved in cell survival, proliferation, and differentiation. For instance, guanosine's ability to protect against oxidative stress and inflammation is linked to the activation of these cascades.[9][11]

Interaction with the Adenosinergic System

Guanosine's effects are intricately linked to the adenosinergic system. It does not act as a direct ligand for adenosine receptors but appears to modulate their function, particularly A1 and A2A receptor heteromers.[1] Studies show that the neuroprotective effects of guanosine can be blocked by A1 receptor antagonists and A2A receptor agonists, suggesting that guanosine requires the co-expression of both A1 and A2A receptors to exert its influence.[1][12]

Guanosine and G-Quadruplexes

Guanine-rich sequences in nucleic acids can form four-stranded structures known as G-quadruplexes (G4s).[13] These structures consist of stacked G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds.[13][14] G-quadruplexes are found in regions of the genome with significant regulatory roles, such as telomeres and gene promoter regions.[13] The formation and stability of these structures are implicated in key biological processes like DNA replication, transcription, and telomere maintenance.[15] The unique ability of guanosine to form these higher-order structures is a critical aspect of its biological function at the nucleic acid level.

The Hydrated Form of Guanosine

While much of the biological focus is on guanosine itself, its hydrated forms are structurally and chemically significant. The crystal structure of guanosine dihydrate has been determined, providing insights into the hydrogen bonding and base-stacking interactions that stabilize purine structures.[5] Recent studies have also explored guanosine hydrate's role in photochemical reactions, where it can participate in photoinduced electron transfer and hydrogen abstraction.[16] Computational studies on guanosine dianions hydrated by water molecules show that water molecules preferentially bind near charged sites, such as the deprotonated phosphate group and the purine ring, influencing the conformation and stability of the nucleoside.[17] These interactions are crucial for understanding guanosine's behavior in aqueous physiological environments.

Role in Drug Development

The diverse biological activities of guanosine make it and its derivatives attractive candidates for drug development.

-

Antiviral Agents: Guanosine analogues like acyclovir and ganciclovir are cornerstone therapies for herpesvirus infections.[2][18] These drugs often act as prodrugs that are selectively phosphorylated by viral kinases, leading to inhibition of viral DNA synthesis.[18]

-

Neurodegenerative Diseases: Given its potent neuroprotective effects, guanosine is being investigated as a therapeutic agent for conditions like Parkinson's and Alzheimer's disease.[19]

-

Antimalarial Drugs: Guanosine derivatives have shown promise as antimalarial agents by inhibiting the growth of Plasmodium falciparum.[20]

-

Biomaterials: Guanosine's self-assembly properties are utilized to create supramolecular hydrogels.[21][22] These biocompatible and biodegradable materials have potential applications in drug delivery, tissue engineering, and biosensing.[21]

Quantitative Data Summary

The following tables summarize key quantitative and qualitative findings related to guanosine's biological effects.

Table 1: Neuroprotective and Behavioral Effects of Guanosine in Rodent Models

| Effect | Model | Administration Route | Dose Range | Outcome | Reference |

| Anticonvulsant | QA-induced seizures | i.p., i.c.v., oral | 50-70% reduction in seizures | Reduces seizure severity | [7] |

| Neuroprotection (PD) | Proteasome inhibitor model | Systemic (8 weeks) | 8 mg/kg | Reduced bradykinesia, decreased neuronal death | [19][23] |

| Neuroprotection (AD) | Aβ₁₋₄₀ infusion | Chronic treatment | Not specified | Prevented cognitive deficit, restored glutamate transport | [19] |

| Anxiolytic | Rodent models | Not specified | Not specified | Anxiolytic effects observed | [1][3] |

| Antidepressant-like | Rodent models | Not specified | Not specified | Antidepressant-like effects observed | [1][3] |

Table 2: In Vitro Effects of Guanosine on Cellular Processes

| Cellular Process | Cell Type | Guanosine Concentration | Effect | Reference |

| Neurite Outgrowth | PC12 cells | 300 µM | Promoted neurite outgrowth (with NGF) | [7] |

| Neurite Arborization | Cerebellar neurons | 500 µM | Induced neurite arborization under hypoxia | [7] |

| Cell Proliferation | Astrocytes | Not specified | Stimulated proliferation | [9] |

| Anti-apoptosis (PD model) | SH-SY5Y cells | Not specified | Prevented MPP⁺-induced apoptosis | [19] |

| Anti-inflammatory | Microglial cells | Not specified | Counteracted inflammation induced by Aβ | [9] |

Experimental Protocols

Detailed methodologies are crucial for the study of guanosine's biological roles. Below are representative protocols for key experiments.

Protocol: Radiolabeled Guanosine Uptake Assay

This protocol is designed to quantify the uptake of guanosine into cultured cells.

-

Cell Culture: Plate cells (e.g., C6 glioma or primary astrocytes) in 24-well plates and grow to confluence.

-

Preparation: On the day of the assay, wash cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS).

-

Pre-incubation: Add 500 µL of pre-warmed uptake buffer (e.g., Krebs-Ringer) to each well and incubate for 10-15 minutes at 37°C to deplete endogenous nucleosides.

-

Initiate Uptake: Aspirate the pre-incubation buffer. Add the uptake solution containing radiolabeled guanosine (e.g., [³H]guanosine) at the desired concentration. For competition experiments, co-incubate with unlabeled guanosine or nucleoside transporter inhibitors.

-

Terminate Uptake: After the desired incubation time (e.g., 1-10 minutes), rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS to stop the uptake process.

-

Cell Lysis: Add a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well to lyse the cells.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Normalization: In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., in pmol/mg protein/min).[24]

Protocol: Quantification of Guanosine by LC-MS/MS

This protocol allows for the precise measurement of intracellular guanosine concentrations.

-

Sample Preparation: Culture and treat cells as required. After treatment, wash cells with ice-cold PBS and lyse them.

-

Protein Precipitation: Add a cold organic solvent (e.g., methanol or acetonitrile) to the cell lysate to precipitate proteins.

-

Centrifugation: Centrifuge at high speed to pellet the protein debris.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube. If using an internal standard, add it at this stage.

-

Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a mobile phase suitable for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18). Develop a specific method to detect and quantify guanosine based on its mass-to-charge ratio and fragmentation pattern.

-

Data Quantification: Generate a standard curve using known concentrations of a guanosine standard to accurately quantify the intracellular concentrations in the samples.[24]

References

- 1. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanosine - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. biologyonline.com [biologyonline.com]

- 7. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ricerca.unich.it [ricerca.unich.it]

- 13. G-quadruplex - Wikipedia [en.wikipedia.org]

- 14. Guanine base stacking in G-quadruplex nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Guanine quadruplexes and their roles in molecular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound: A Versatile Nucleotide Derivative Enhancing Photochemical Reactions and Cellular Functions_Chemicalbook [chemicalbook.com]

- 17. Guanosine Dianions Hydrated by One to Four Water Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Neuromodulatory Effects of Guanine-Based Purines in Health and Disease [frontiersin.org]

- 20. Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Human Metabolome Database: Showing metabocard for Guanosine (HMDB0000133) [hmdb.ca]

- 24. benchchem.com [benchchem.com]

Guanosine Hydrate: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Guanosine Hydrate, including its chemical identifiers, relevant signaling pathways, experimental methodologies, and key quantitative data.

Chemical Identifiers and Properties

This compound is the hydrated form of guanosine, a purine nucleoside. Accurate identification is critical for experimental consistency. Several CAS numbers are associated with guanosine and its hydrated forms. It is crucial for researchers to note the specific form of the compound listed by their supplier.

| Identifier | Value | Reference |

| CAS Number | 1143525-19-2 | [1][2] |

| 141433-61-6 | [1] | |

| 118-00-3 (Anhydrous) | [2][3][4][5][6] | |

| PubChem CID | 135705230 | [1] |

| IUPAC Name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | [1] |

| Molecular Formula | C₁₀H₁₅N₅O₆ | [1][7] |

| Molecular Weight | 301.26 g/mol | [7] |

| InChI | InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | [1][3] |

| InChIKey | YCHNAJLCEKPFHB-GWTDSMLYSA-N | [1] |

| Canonical SMILES | C1=NC2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N=C(NC2=O)N.O | [1] |

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 250 °C (decomposes) | [2][8] |

| Solubility | Water: 700 mg/L (at 18 °C) | [9] |

| DMSO: ~30 mg/mL | [10] | |

| Sparingly soluble in aqueous buffers. For cell culture, it can be first dissolved in DMSO and then diluted. | [10] | |

| Appearance | White crystalline powder | [8][11] |

Signaling Pathways and Mechanisms of Action

Guanosine is recognized as a crucial neuromodulator with significant neuroprotective effects.[1][3][4] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, primarily impacting the glutamatergic and adenosinergic systems.

Modulation of the Glutamatergic System

A primary neuroprotective function of guanosine is its ability to counteract glutamate excitotoxicity.[12][13] This is achieved through several mechanisms:

-

Stimulation of Glutamate Uptake: Guanosine enhances the uptake of glutamate by astrocytes, which is a critical process for clearing excess glutamate from the synaptic cleft and preventing neuronal overstimulation.[1][12][13] This effect is mediated by the activation of glutamate transporters.[1]

-

Reduction of Glutamate Release: Guanosine has been shown to decrease the release of glutamate from presynaptic terminals.[1]

Interaction with the Adenosinergic System

The effects of guanosine are intricately linked with the adenosinergic system. While not a direct ligand for adenosine receptors, its actions are often mediated through them, particularly the A₁ and A₂A receptors.[3][14][15] The neuroprotective effects of guanosine can be abolished by A₁R antagonists and A₂AR agonists, suggesting a complex interaction, possibly involving A₁R-A₂AR heteromers.[14][15]

Intracellular Signaling Cascades

Guanosine triggers several pro-survival intracellular signaling pathways that are central to its neuroprotective effects. These include:

-

PI3K/Akt Pathway: Activation of the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a key mechanism through which guanosine confers neuroprotection.[1][3][6] This pathway is involved in inhibiting apoptosis and promoting cell survival.[3]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is also activated by guanosine.[1][3] This pathway plays a role in cell proliferation, differentiation, and survival.

-

PKC Pathway: Protein Kinase C (PKC) is another signaling molecule activated by guanosine, contributing to its neuroprotective effects, including the increased activity of glutamine synthase.[12][16]

The interplay of these pathways leads to a reduction in oxidative stress, neuroinflammation, and apoptosis.[1][3]

Role of GTP in G-Protein Coupled Receptor (GPCR) Signaling

Guanosine is a precursor for the synthesis of Guanosine Triphosphate (GTP).[17][18] GTP is a fundamental molecule in cellular signaling, acting as an energy source and a key component in G-protein coupled receptor (GPCR) pathways.[17][18] GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.[19][20][21]

The activation cycle of a G-protein is a critical process in cellular communication:

-

Ligand Binding: A signaling molecule binds to the GPCR on the cell surface.

-

Conformational Change: This binding induces a conformational change in the GPCR.

-

G-Protein Activation: The activated GPCR interacts with a heterotrimeric G-protein (composed of α, β, and γ subunits), causing the Gα subunit to release Guanosine Diphosphate (GDP) and bind GTP.

-

Subunit Dissociation: The G-protein dissociates into an active Gα-GTP monomer and a Gβγ dimer.

-

Downstream Signaling: Both the Gα-GTP and Gβγ subunits can then interact with and regulate various effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular responses.[19][20]

Experimental Protocols and Methodologies

Guanosine has been utilized in a variety of experimental models to investigate its neuroprotective effects.

Preparation of Guanosine Solutions for Cell Culture

The solubility of guanosine in aqueous solutions is limited. For cell culture experiments, the following methods can be employed:

-

DMSO Stock Solution: Dissolve guanosine in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[10] This stock can then be diluted to the final desired concentration in the cell culture medium. It is recommended not to store the final aqueous solution for more than one day.[10]

-

Ammonia Solution: For mass spectrometry analysis, a 10% ammonia solution can be used to prepare a stock, which is then further diluted with water.[22]

-

Direct Dissolution: For some applications, guanosine can be dissolved directly in the medium, though it may take 10-15 minutes.[23] A small amount of NaOH can be used to aid dissolution, followed by pH adjustment.[23]

In Vitro Experimental Models

Guanosine has been extensively studied in various in vitro models of neurological damage:

-

Oxygen-Glucose Deprivation (OGD): This is a common in vitro model to mimic ischemic conditions. Brain slices or cell cultures are incubated in a medium lacking oxygen and glucose.[3][13] Guanosine treatment has been shown to be protective in this model by preventing cell death and reducing glutamate excitotoxicity.[3][13]

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma Cells): Used in models of Alzheimer's disease, where guanosine protects against β-amyloid-induced apoptosis and oxidative stress.[1]

-

C6 (Rat Astroglial Cells): Employed to study the effects of guanosine on glutamate uptake and its protection against glucose deprivation.[1]

-

-

Primary Cell Cultures: Guanosine has been shown to promote neurite outgrowth in cultured cerebellar neurons.[1]

In Vivo Experimental Models

Animal models have been instrumental in demonstrating the therapeutic potential of guanosine:

-

Ischemic Stroke Models: In rodent models of middle cerebral artery occlusion (MCAO), systemic administration of guanosine has been shown to reduce infarct volume and improve neurological deficits.[2][3]

-

Parkinson's Disease Models: In a rodent model of Parkinson's disease, guanosine decreased neuronal apoptosis and increased dopaminergic cell survival.[1]

-

Seizure Models: Guanosine has demonstrated anticonvulsant effects in mice, protecting against seizures induced by excitotoxic agents like quinolinic acid.[3]

Quantitative Data

The following tables summarize key quantitative data from various studies on guanosine.

Table 4.1: Concentrations Used in In Vitro Studies

| Experimental Model | Cell Type/Tissue | Guanosine Concentration | Observed Effect | Reference |

| Glutamate-induced cell death | Rat hippocampal slices | 100 µM | Neuroprotection, inhibition of glutamate release | [6] |

| Hypoxia | PC12 cells | 300 µM | Neurite outgrowth, increased heme-oxygenase-1 | [1] |

| Glucose deprivation | C6 astroglial cells | Not specified | Increased glutamate uptake and glutamine synthase activity | [1] |

| β-amyloid-induced apoptosis | SH-SY5Y cells | Not specified | Protection against apoptosis and ROS production | [1] |

| Stem cell proliferation | Neural stem cells (SVZ) | 100 µM | Increased cell proliferation and BDNF expression | [1] |

Table 4.2: Dosages Used in In Vivo Studies

| Experimental Model | Animal Model | Guanosine Dosage | Route of Administration | Observed Effect | Reference |

| Anxiolytic-like effects | Mice | 7.5 mg/kg | Systemic | Anxiolytic-like effects, modulation of adenosine and glutamate levels | [24] |

| Ischemic Stroke (MCAO) | Mice | 8 mg/kg | Intraperitoneal | Prolonged survival, decreased neurological deficits and tissue damage | [2] |

Conclusion

This compound, and its active form guanosine, is a promising endogenous molecule with significant therapeutic potential, particularly in the context of neurological disorders. Its multifaceted mechanism of action, centered on the modulation of glutamatergic and adenosinergic systems and the activation of key pro-survival signaling pathways, makes it a compelling candidate for further investigation in drug development. This guide provides a foundational understanding for researchers aiming to explore the experimental applications and therapeutic benefits of guanosine.

References

- 1. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders [aginganddisease.org]

- 5. Frontiers | Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders [frontiersin.org]

- 6. Neuroprotective effect of guanosine against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H15N5O6 | CID 135705230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Guanosine | 118-00-3 [chemicalbook.com]

- 9. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Human Metabolome Database: Showing metabocard for Guanosine (HMDB0000133) [hmdb.ca]

- 12. mdpi.com [mdpi.com]

- 13. Guanosine Enhances Glutamate Uptake in Brain Cortical Slices at Normal and Excitotoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guanosine prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Guanosine Anxiolytic-Like Effect Involves Adenosinergic and Glutamatergic Neurotransmitter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of guanosine nucleosides

An In-depth Technical Guide to the Discovery and History of Guanosine Nucleosides

Introduction

Guanosine, a purine nucleoside, is a fundamental component of nucleic acids and a key player in a multitude of biochemical processes.[1] Comprising the nucleobase guanine linked to a ribose sugar, guanosine and its phosphorylated derivatives—guanosine monophosphate (GMP), diphosphate (GDP), triphosphate (GTP), and cyclic guanosine monophosphate (cGMP)—are integral to genetic information storage, energy metabolism, protein synthesis, and intracellular signal transduction.[1][2] This technical guide provides a comprehensive overview of the historical milestones in the discovery of guanosine, from the initial isolation of its base to the elucidation of its complex roles in cellular signaling, tailored for researchers, scientists, and drug development professionals.

The Genesis: Discovery of the Guanine Base

The journey to understanding guanosine began with the discovery of its constituent base, guanine. In 1844, the German chemist Julius Bodo Unger isolated a white, amorphous substance from guano, the excrement of sea birds used as a fertilizer.[3][4][5] He named the compound "guanine" in 1846, derived from its source.[3][5] The definitive chemical structure of guanine as a purine derivative was later determined by the Nobel laureate Emil Fischer between 1882 and 1906, who also demonstrated that uric acid could be converted to guanine.[3][5]

Physicochemical Properties of Guanine

The initial characterization of guanine laid the groundwork for its later identification within more complex molecules.

| Property | Value | Source |

| Chemical Formula | C₅H₅N₅O | [3] |

| Molar Mass | 151.13 g/mol | [5] |

| Appearance | White, crystalline powder/amorphous solid | [3] |

| Melting Point | 350 °C | [3][5] |

| Solubility | Relatively insoluble in water; soluble in dilute acids and bases | [3] |

Experimental Protocol: Isolation of Guanine from Guano (Reconstructed from Unger, 1844)

While Unger's original 1844 publication lacks the detailed format of modern protocols, the methodology can be reconstructed based on the chemical principles and techniques of the era.[4]

-

Extraction: Treat raw guano with a dilute mineral acid (e.g., hydrochloric acid) to dissolve uric acid and other more soluble components. Guanine, being less soluble, remains in the solid fraction.

-

Filtration: Separate the solid residue containing crude guanine from the acidic solution by filtration.

-

Purification via Dissolution: Dissolve the crude guanine in a dilute alkaline solution (e.g., sodium hydroxide). This step separates guanine from acid-insoluble impurities.

-

Reprecipitation: Neutralize the alkaline solution with acid to precipitate the purified guanine.

-

Washing and Drying: Wash the guanine precipitate with water to remove residual salts, and then dry to obtain the final product.

-

Characterization: The isolated substance would have been subjected to elemental analysis to determine its empirical formula and qualitative chemical tests to differentiate it from known compounds like uric acid.[4]

References

"Guanosine hydrate" solubility in different solvents

An In-depth Technical Guide to the Solubility of Guanosine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and a review of the biological signaling pathways influenced by guanosine, offering critical insights for its application in research and pharmaceutical development.

This compound: An Overview

Guanosine is a purine nucleoside composed of a guanine molecule attached to a ribose sugar ring. It is a fundamental component of nucleic acids (RNA) and plays a vital role in numerous biochemical processes, including signal transduction and energy metabolism.[1][2] this compound, the hydrated crystalline form, is often the subject of study in pharmaceutical and biochemical research due to its neuroprotective, anti-inflammatory, and anticonvulsant properties.[3][4][5] Understanding its solubility is paramount for designing effective delivery systems, developing formulations, and conducting in vitro and in vivo studies.

Solubility Profile of this compound

The solubility of guanosine is highly dependent on the solvent, temperature, and pH. Generally, it is characterized by low solubility in neutral aqueous solutions and most organic solvents, with enhanced solubility in acidic or alkaline conditions and specific polar aprotic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of guanosine in various solvents. It is important to note that values can vary based on the specific experimental conditions, such as the polymorphic form of the solid and the method of measurement.

| Solvent System | Temperature (°C) | Solubility | Method/Comments |

| Water | 25 | 0.75 g/L (0.75 mg/mL) | Not specified.[6] |

| Water | Not specified | 1 mg/mL | Requires ultrasonic assistance.[1] |

| Dimethyl Sulfoxide (DMSO) | Not specified | ≥ 75 mg/mL | A stock solution can be prepared in DMSO.[1] |

| Dimethyl Sulfoxide (DMSO) | Not specified | ~30 mg/mL | A stock solution can be made by dissolving in the solvent, which should be purged with an inert gas.[7] |

| 1:5 DMSO:PBS (pH 7.2) | Not specified | ~0.16 mg/mL | Prepared by first dissolving in DMSO, then diluting with the aqueous buffer.[7] |

| 0.1 M NaOH | Not specified | 0.1 g/mL | Results in a clear, slightly yellow solution.[8] |

Qualitative Solubility Characteristics

-

Aqueous Solubility : Guanosine is sparingly or slightly soluble in cold water but its solubility increases in warm water.[6] The pH significantly impacts aqueous solubility; guanosine is more soluble in dilute mineral acids and alkaline solutions like ammonia water and caustic soda.[6][9] This is attributed to the protonation or deprotonation of the guanine base, which ionizes the molecule.[10]

-

Organic Solvent Solubility : Guanosine is generally considered insoluble in most common organic solvents. This includes non-polar solvents like benzene and chloroform, as well as polar solvents like ethanol and diethyl ether.[2][6][11] Its high polarity and capacity for hydrogen bonding favor interaction with polar protic solvents over non-polar organic media.

-

High Solubility Solvents : Strong polar aprotic solvents like DMSO are effective at dissolving guanosine.[1][7] It is also reported to be very soluble in acetic acid.[2][11]

Experimental Protocols for Solubility Determination

Accurate solubility measurement is critical. The two most common methods are for determining equilibrium and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask (SSF) method is the gold standard for determining thermodynamic equilibrium solubility.[12] It measures the concentration of a saturated solution when it is in equilibrium with the solid drug.

Methodology:

-

Sample Preparation : Add an excess amount of solid this compound to a vial containing the selected solvent system (e.g., water, buffer, organic solvent). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. The system must be agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[12]

-

Phase Separation : After equilibration, separate the solid and liquid phases. This is a critical step and is typically achieved by centrifugation at a high speed or filtration through a fine-pore filter (e.g., 0.22 µm) that does not adsorb the compound.[12]

-

Sample Analysis : Carefully aspirate an aliquot of the clear supernatant.

-

Quantification : Dilute the supernatant with an appropriate solvent and determine the concentration of dissolved guanosine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The concentration of the saturated solution represents the equilibrium solubility.

Kinetic Solubility Determination (Solvent Addition Method)

Kinetic solubility is often measured in high-throughput settings to quickly assess compounds. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock.

Methodology:

-

Stock Solution : Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO (e.g., 10-20 mM).

-

Titration : Add small, precise volumes of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate.

-

Precipitation Detection : After each addition, mix and measure for the appearance of a precipitate. This can be detected optically by nephelometry (light scattering) or turbidimetry (loss of light transmission).

-

Determination : The kinetic solubility is defined as the concentration in the well just before the first sign of precipitation is detected.[13]

Biological Context: Guanosine-Mediated Signaling Pathways

Extracellular guanosine acts as a crucial signaling molecule with significant neuroprotective effects.[5][14] Its mechanisms of action involve the activation of several key intracellular signaling pathways, often through interaction with the adenosinergic system.[5]

Guanosine has been shown to activate the following pathways:

-

PI3K/Akt Pathway : Activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt) is linked to cell survival, proliferation, and anti-apoptotic effects.[3][5]

-

MAPK/ERK Pathway : The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is also activated by guanosine and is involved in cell proliferation and differentiation.[3][4]

-

Protein Kinase C (PKC) Pathway : This pathway is involved in modulating glutamate uptake, which helps protect against excitotoxicity.[14]

These pathways collectively contribute to the observed neuroprotective effects of guanosine, which include reducing oxidative stress, decreasing neuroinflammation, and promoting cell survival.[3][14] The effects are often mediated through interactions with adenosine receptors (A1R and A2AR), suggesting a complex interplay within the purinergic signaling system.[3][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for Guanosine (HMDB0000133) [hmdb.ca]

- 3. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ricerca.unich.it [ricerca.unich.it]

- 5. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Guanosine | 118-00-3 [chemicalbook.com]

- 9. Guanine | 73-40-5 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Guanosine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. researchgate.net [researchgate.net]

The Cellular Mechanisms of Guanosine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the molecular interactions, signaling pathways, and therapeutic potential of guanosine analogs in antiviral and anticancer applications.

This technical guide provides a comprehensive overview of the mechanisms of action of various guanosine derivatives within cellular environments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core molecular pathways affected by these compounds, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key assays.

Introduction to Guanosine Derivatives

Guanosine, a purine nucleoside, and its synthetic analogs are a cornerstone of modern antiviral and anticancer chemotherapy. These molecules, by mimicking the natural nucleoside, can interfere with essential cellular processes such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The therapeutic efficacy of these derivatives is often attributed to their selective activation in infected or malignant cells and their targeted inhibition of viral or cellular enzymes. This guide will explore the intricate mechanisms of several key guanosine derivatives, providing a foundational understanding for further research and drug development.

Mechanisms of Action in Antiviral Therapy

Guanosine analogs are potent antiviral agents that primarily act by disrupting viral nucleic acid synthesis. Their mechanism often involves intracellular phosphorylation to an active triphosphate form, which then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA or RNA chain.

Acyclovir and Ganciclovir: Chain Termination in Herpesvirus Infections

Acyclovir and its derivative ganciclovir are widely used for the treatment of infections caused by herpes simplex virus (HSV) and cytomegalovirus (CMV), respectively.[1][2][3] Their mechanism relies on a selective phosphorylation by a viral-encoded thymidine kinase (in the case of acyclovir and HSV) or a protein kinase (UL97 in the case of ganciclovir and CMV), a step that occurs much more efficiently in infected cells than in uninfected cells.[3][4] This initial phosphorylation is a critical determinant of their selectivity and low toxicity.[5]

Once converted to the monophosphate form, cellular kinases further phosphorylate the molecule to the active acyclovir triphosphate (ACV-TP) or ganciclovir triphosphate (GCV-TP).[1][4] ACV-TP and GCV-TP act as competitive inhibitors of the viral DNA polymerase.[6][7] Upon incorporation into the viral DNA, these analogs lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to obligate chain termination and halting viral replication.[1][4]

Ribavirin: A Multifaceted Antiviral Agent

Ribavirin is a broad-spectrum antiviral agent with a more complex mechanism of action.[8][9] It is phosphorylated intracellularly to ribavirin triphosphate (RTP).[8] RTP can act as a competitive inhibitor of viral RNA-dependent RNA polymerases.[8][10] Furthermore, the incorporation of ribavirin monophosphate (RMP) into viral RNA can induce lethal mutagenesis by causing base transitions, leading to the production of non-viable viral progeny.[9][11] Ribavirin also inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools, which are essential for viral nucleic acid synthesis.[12]

Mechanisms of Action in Anticancer Therapy

Guanosine analogs are also pivotal in cancer chemotherapy, where they disrupt the DNA of rapidly dividing cancer cells.

Clofarabine: A Dual Threat to Leukemia Cells

Clofarabine is a second-generation purine nucleoside analog effective in treating certain types of leukemia.[13][14] After intracellular conversion to its active 5'-triphosphate form, clofarabine triphosphate inhibits two key enzymes essential for DNA synthesis: ribonucleotide reductase and DNA polymerase.[13][14][15] Inhibition of ribonucleotide reductase depletes the intracellular pool of deoxynucleotides, while the inhibition of DNA polymerase directly halts DNA replication.[12][13] Clofarabine can also be incorporated into the DNA, leading to chain termination.[13] Furthermore, it can induce apoptosis by disrupting the mitochondrial membrane and promoting the release of pro-apoptotic factors.[13]

Decitabine: Epigenetic Modulation in Myelodysplastic Syndromes

Decitabine, a hypomethylating agent, functions as a DNA methyltransferase (DNMT) inhibitor.[16][17] It is incorporated into DNA, where it covalently traps DNMT enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[16][17] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing differentiation and apoptosis in malignant cells.[18][19] At higher doses, decitabine can also be cytotoxic by causing DNA damage.[18]

6-Thioguanine: Targeting Telomerase in Cancer

6-Thioguanine and its derivative 6-thio-2'-deoxyguanosine (6-thio-dG) are purine analogs that can be incorporated into DNA and RNA, leading to cytotoxicity.[20] A key mechanism of 6-thio-dG is its ability to inhibit telomerase, the enzyme responsible for maintaining telomere length in most cancer cells.[5][21][22] The incorporation of 6-thio-dGTP into telomeres by telomerase leads to a stalled, non-productive enzyme complex, preventing further telomere elongation and ultimately leading to cell cycle arrest and apoptosis.[20][23]

Quantitative Data on Guanosine Derivative Activity

The following tables summarize key quantitative data for the discussed guanosine derivatives, providing a basis for comparing their potency and selectivity.

Table 1: Inhibition Constants (Ki) and 50% Inhibitory Concentrations (IC50) of Antiviral Guanosine Derivatives.

| Guanosine Derivative | Target Enzyme | Virus | Ki Value | IC50 Value | Reference(s) |

| Ganciclovir Triphosphate | DNA Polymerase | Cytomegalovirus (CMV) | 0.022 - 1.7 µM | 0.2 - 5.3 µM | [7][24] |

| Ribavirin Triphosphate | RNA Polymerase | Poliovirus | ~400 µM (competitive inhibition) | - | [9] |

| Ribavirin Monophosphate | RNA Polymerase | Hepatitis C Virus (HCV) | - | 50-100 fold lower efficiency than natural NMP | [10][11] |

Table 2: Inhibition Constants (Ki) and 50% Inhibitory Concentrations (IC50) of Anticancer Guanosine Derivatives.

| Guanosine Derivative | Target Enzyme/Process | Cell Line/Condition | Ki Value | IC50 Value | Reference(s) |

| Clofarabine Diphosphate | Ribonucleotide Reductase | Human | 17 nM | - | [6][12] |

| Clofarabine Triphosphate | Ribonucleotide Reductase | Human | 40 nM | - | [6][12] |

| Various RNR inhibitors | Ribonucleotide Reductase | Human | - | 40 nM - 4.7 µM | [25] |

| Decitabine | Global DNA Methylation | Leukemia Cell Lines | - | ~50% reduction at 2.5 µM | [15] |

| Decitabine | Global DNA Methylation | Breast Cancer Cell Lines | - | Decrease at 0.05 - 0.5 µM | [26] |

| 6-thio-dGTP | Telomerase | Human | - | 7.2 µM | [23] |

Guanosine Derivatives and Innate Immunity: The cGAS-STING Pathway

Recent research has highlighted the role of guanosine-based molecules in activating the innate immune system through the cyclic GMP-AMP synthase (cGAS)-STING pathway. Cytosolic DNA, a hallmark of viral infection and cellular damage, is detected by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP binds to and activates the stimulator of interferon genes (STING) protein, leading to the production of type I interferons and other inflammatory cytokines, thereby mounting an antiviral and antitumor immune response.[8][13] Synthetic cGAMP analogs are being explored as potent immune adjuvants.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of guanosine derivatives.

Cell Viability Assay (MTT/CCK-8)

This protocol is used to assess the cytotoxic effects of guanosine analogs on cancer cell lines.[19][20]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the guanosine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by guanosine derivatives.[14][27]

-

Cell Treatment: Treat cells with the guanosine derivative for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

DNA Polymerase Inhibition Assay

This assay measures the ability of a guanosine analog triphosphate to inhibit DNA polymerase activity.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, dNTPs (including a radiolabeled dNTP like [α-³²P]dGTP), reaction buffer, and the DNA polymerase.

-

Inhibitor Addition: Add varying concentrations of the guanosine analog triphosphate to the reaction mixtures.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction by adding EDTA.

-

Quantification of DNA Synthesis: Spot the reaction mixtures onto DE81 filter paper, wash to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the inhibitor.

Ribonucleotide Reductase (RNR) Activity Assay

This protocol assesses the inhibitory effect of guanosine analogs on RNR activity.

-

Enzyme and Substrate Preparation: Prepare purified recombinant human RNR and the substrate (e.g., CDP).

-

Inhibitor Incubation: Pre-incubate the RNR enzyme with various concentrations of the clofarabine di- or triphosphate.[12]

-

Reaction Initiation: Start the reaction by adding the substrate and cofactors (e.g., ATP, Mg²⁺, DTT).

-

Reaction Termination and Product Separation: Stop the reaction and separate the product (dCDP) from the substrate (CDP) using HPLC.

-

Quantification: Quantify the amount of dCDP formed.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 or Ki value.[12]

Measurement of Global DNA Hypomethylation by Decitabine

This protocol quantifies the effect of decitabine on global DNA methylation.[15][16][28]

-

Cell Treatment and DNA Extraction: Treat cells with decitabine and extract genomic DNA.[15][26]

-

DNA Hydrolysis: Enzymatically digest the DNA into individual nucleosides.[15]

-

LC-MS/MS Analysis: Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 5-methyl-2'-deoxycytidine (5mdC) and 2'-deoxyguanosine (dG).[15]

-

Data Analysis: Calculate the percentage of global DNA methylation as the ratio of 5mdC to total cytosine (5mdC + dC) or relative to dG.[15]

cGAS-STING Pathway Activation Assay

This protocol is used to assess the activation of the STING pathway by cGAMP or its analogs.[1][8][13]

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a STING expression vector and an interferon-stimulated response element (ISRE)-luciferase reporter plasmid.[29]

-

Stimulation: Stimulate the cells with cGAMP or a guanosine-based cGAMP analog.

-

Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity, which is indicative of ISRE promoter activation and thus STING signaling.[29]

-

Western Blot Analysis: Alternatively, analyze cell lysates by Western blot to detect the phosphorylation of STING, TBK1, and IRF3 as markers of pathway activation.[8]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Antiviral mechanism of acyclovir and ganciclovir.

Caption: Anticancer mechanism of clofarabine.

Caption: The cGAS-STING signaling pathway.

Caption: Experimental workflow for apoptosis assay.

Conclusion

Guanosine derivatives represent a powerful class of therapeutic agents with diverse and potent mechanisms of action against viral infections and cancer. Their efficacy stems from their ability to selectively target viral or cellular machinery, leading to the inhibition of nucleic acid synthesis, induction of apoptosis, and modulation of the host immune response. A thorough understanding of their molecular interactions, as detailed in this guide, is paramount for the rational design of novel, more effective derivatives and for optimizing their clinical application. The provided quantitative data and experimental protocols serve as a valuable resource for researchers dedicated to advancing the field of nucleoside analog-based therapies.

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Chemotherapeutic 6-thio-2'-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bound telomerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. natap.org [natap.org]

- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 11. Mutagenic and inhibitory effects of ribavirin on hepatitis C virus RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Characterization of in vitro and in vivo hypomethylating effects of decitabine in acute myeloid leukemia by a rapid, specific and sensitive LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 20. benchchem.com [benchchem.com]

- 21. Induction of Telomere Dysfunction Mediated By the Telomerase Substrate Precursor 6-Thio-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemotherapeutic 6-thio-2’-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bound telomerase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]

- 27. Apoptotic and anti-proliferative effect of guanosine and guanosine derivatives in HuT-78 T lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Guanosine: A Technical Guide to the Hydrated and Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of guanosine hydrate and anhydrous guanosine, focusing on their fundamental physicochemical differences. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Differences: this compound vs. Anhydrous Guanosine

Guanosine, a purine nucleoside composed of guanine linked to a ribose sugar, can exist in both hydrated and anhydrous forms. The presence of water molecules within the crystal lattice of this compound, most commonly as a dihydrate, significantly influences its properties compared to the anhydrous form. Understanding these differences is critical for applications in pharmaceutical development, where the solid-state properties of an active pharmaceutical ingredient (API) can impact its stability, solubility, and bioavailability.

Physicochemical Properties

The key distinctions between this compound and anhydrous guanosine are summarized in the tables below, presenting a comparative view of their crystal structure, thermal stability, and solubility.

Table 1: Comparative Physicochemical Properties

| Property | This compound (Dihydrate) | Anhydrous Guanosine | Key Differences |

| Molecular Formula | C10H13N5O5 · 2H2O | C10H13N5O5 | Presence of two water molecules in the hydrate. |

| Molecular Weight | 319.27 g/mol | 283.24 g/mol | Higher molecular weight for the hydrate due to water molecules. |

| Crystal System | Monoclinic[1] | Orthorhombic (based on anhydrous guanine as a proxy) | Different crystal packing and symmetry. |

| Melting Point | Becomes anhydrous at 110°C[2] | Decomposes at approximately 250°C[3] | The hydrate loses water before the molecule itself decomposes. |

| Aqueous Solubility | More soluble in cold water | Less soluble in cold water, more soluble in boiling water[2][3] | The hydrated form is generally more readily dissolved in cold water. |

Table 2: Crystallographic Data

| Parameter | Guanosine Dihydrate[1] | Anhydrous Guanine (α-polymorph) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21 | P21/c |

| a (Å) | 17.518 | 3.55 |

| b (Å) | 11.502 | 9.69 |

| c (Å) | 6.658 | 18.46 |

| β (˚) | 98.17 | 118.3 |

| Z | 2 | 4 |

| Note: Crystallographic data for anhydrous guanosine is not readily available. Data for anhydrous guanine is presented as a structural analogue. |

Table 3: Solubility Data

| Solvent | This compound | Anhydrous Guanosine |

| Water (18 °C) | 1 g in 1320 mL (approx. 0.75 g/L)[2] | Sparingly soluble |

| Boiling Water | 1 g in 33 mL[2] | Soluble |

| 0.1 M NaOH | Soluble | 0.1 g/mL[3] |

| DMSO:PBS (1:5, pH 7.2) | - | ~0.16 mg/mL[4] |

| Ethanol, Ether, Chloroform, Benzene | Insoluble | Insoluble[3] |

Experimental Protocols

Detailed methodologies for the characterization of guanosine forms are crucial for reproducible research. The following sections outline standard experimental protocols for key analytical techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Objective: To elucidate the precise crystal structure of this compound and anhydrous guanosine.

Methodology:

-

Crystal Growth:

-

Guanosine Dihydrate: Crystals are typically grown by slowly cooling a hot, saturated aqueous solution of guanosine.

-

Anhydrous Guanosine: Obtaining single crystals can be more challenging due to its lower solubility. Methods such as slow evaporation from a suitable organic solvent (e.g., dimethyl sulfoxide) or vapor diffusion may be employed.

-

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection:

-

The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (a series of reflections) is collected on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An atomic model is built into the electron density map and refined using least-squares methods to obtain the final crystal structure.

-

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and phase transitions of a material.

Objective: To determine the dehydration temperature of this compound and the decomposition temperature of both forms.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into an aluminum or platinum pan.

-

Instrument Setup:

-

The TGA/DSC instrument is calibrated for temperature and heat flow.

-

A purge gas (e.g., nitrogen) is set at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

-

TGA Analysis:

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C).

-

The weight loss of the sample is recorded as a function of temperature. For guanosine dihydrate, a weight loss corresponding to two water molecules is expected around 110°C.

-

-

DSC Analysis:

-

The sample is subjected to the same heating program as in TGA.

-

The heat flow to or from the sample relative to a reference is measured. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, decomposition) are recorded.

-

Dissolution Rate Testing

Dissolution testing is a critical in vitro assay to predict the in vivo performance of a drug product. For a sparingly soluble compound like guanosine, a carefully designed dissolution method is essential.

Objective: To compare the dissolution profiles of this compound and anhydrous guanosine.

Methodology (based on USP General Chapter <711>):

-

Apparatus: A USP Apparatus 2 (paddle apparatus) is commonly used for sparingly soluble drugs.

-

Dissolution Medium:

-

The choice of medium is critical. For guanosine, which has pH-dependent solubility, buffers at different physiological pH values (e.g., pH 1.2, 4.5, and 6.8) should be evaluated.

-

The use of a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions, especially for the anhydrous form.

-

-

Test Parameters:

-

Volume of Medium: Typically 900 mL.

-

Temperature: Maintained at 37 ± 0.5 °C.

-

Paddle Speed: 50 or 75 rpm.

-

-

Procedure:

-

A known amount of this compound or anhydrous guanosine is introduced into the dissolution vessel.

-

At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), samples of the dissolution medium are withdrawn.

-

The samples are filtered to remove any undissolved particles.

-

-

Analysis: The concentration of dissolved guanosine in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

Extracellular guanosine has been shown to exert neuroprotective effects through the activation of intracellular signaling pathways. The distinction between the hydrated and anhydrous forms in a biological context is likely related to their dissolution rates, which would affect the local concentration of guanosine available to interact with cell surface receptors.

Extracellular Guanosine Signaling Pathway

Extracellular guanosine can activate pro-survival signaling cascades, notably the PI3K/Akt and MAPK/ERK pathways.[5] These pathways are crucial for promoting cell survival, proliferation, and differentiation, and are implicated in the neuroprotective effects of guanosine.

References

- 1. Neurotrophic effects of extracellular guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanosine [drugfuture.com]

- 3. Guanosine CAS#: 118-00-3 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of Guanosine Hydrate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of guanosine hydrate crystals. Guanosine, a purine nucleoside, is a fundamental building block of nucleic acids and plays a crucial role in various biological processes. In its crystalline form, guanosine typically exists as a dihydrate (C₁₀H₁₃N₅O₅·2H₂O), and understanding its thermodynamic stability is essential for drug development, formulation, and understanding its biological functions.[1][2][3] This guide summarizes key quantitative data, details common experimental methodologies for their determination, and provides visual representations of relevant processes.

Core Thermodynamic Data

Enthalpy of Solution

The standard molar enthalpy of solution (ΔsolHm°) represents the heat change when one mole of a substance dissolves in a large amount of solvent at a standard state. For guanosine dihydrate, this value has been determined through calorimetric measurements.[4][5] The process involves the dissolution of the crystalline solid in water.

A key study by Tewari et al. (2003) measured the saturation molalities and standard molar enthalpies of solution for guanosine dihydrate in water across a range of temperatures.[4][5] These values are critical for understanding the solubility and stability of the crystal in aqueous environments. The standard molar Gibbs free energy of solution (ΔsolGm°) can also be derived from these measurements.[4]

Table 1: Summary of Thermodynamic Properties of Guanosine Dihydrate

| Thermodynamic Parameter | Value | Temperature (K) | Method | Reference |

| Standard Molar Enthalpy of Solution (ΔsolHm°) | Data available in reference | 287.91 - 308.18 | Isoperibol Solution Calorimetry | [4][5] |